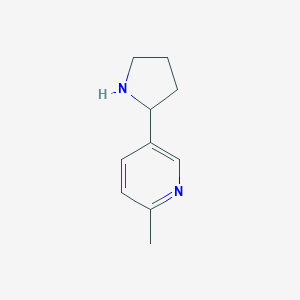

2-Methyl-5-(pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVVISVPTUREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508855 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90872-72-3 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring a pyridine and a pyrrolidine ring, is a structural analog of nicotine. This guide provides a comprehensive overview of its fundamental physicochemical properties, potential biological activity, and the experimental methodologies used to determine these characteristics. Given the limited availability of direct experimental data for this specific molecule (CAS 73325-87-8), this document also references data from closely related analogs to provide a predictive profile. This information is crucial for researchers in medicinal chemistry and drug development for anticipating its behavior in biological systems.

Physicochemical Properties

| Property | Value (for 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine) | Data Type |

| pKa | 8.01 ± 0.70 | Predicted |

| logP | 2.09460 | Predicted |

| Solubility | Data not available | - |

Note: The pKa and logP values presented are for the N-methylated analog and should be considered as estimations for this compound. The presence of the N-methyl group is expected to slightly increase the pKa of the pyrrolidine nitrogen and increase the lipophilicity.

Biological Activity and Signaling Pathways

As a structural analog of nicotine, this compound is anticipated to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist, such as nicotine or its analogs, to nAChRs leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuron, leading to the propagation of a nerve impulse and the release of various neurotransmitters, including dopamine.

Studies on methylated nicotine analogs have shown that substitutions on the pyrrolidine ring can significantly influence binding affinity and functional activity at different nAChR subtypes, such as α7 and α4β2[1]. This suggests that this compound could exhibit a unique profile of activity at these receptors.

Below is a diagram illustrating the general signaling pathway for nAChR activation.

Experimental Protocols

Accurate determination of the basic properties of a compound is fundamental for drug development. The following sections detail standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

This method involves the titration of an acidic or basic solution of the compound with a standardized titrant and monitoring the pH change.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of a compound is determined by adding an excess amount of the solid compound to water and allowing it to reach equilibrium.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

-

Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

This compound is a nicotine analog with the potential to interact with nicotinic acetylcholine receptors. While direct experimental data on its basic physicochemical properties are limited, predictions based on a close analog suggest it is a moderately lipophilic base. The experimental protocols outlined in this guide provide a framework for the empirical determination of its pKa, logP, and aqueous solubility, which are essential parameters for its further development as a potential therapeutic agent or research tool. Future studies should focus on the experimental validation of these properties and the characterization of its pharmacological profile at various nAChR subtypes.

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (CAS Number: 90872-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound with the CAS number 90872-72-3. Its structure features a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a pyrrolidine ring. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to its structural analogy to nicotine and its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are primarily computationally predicted and sourced from publicly available chemical databases. Experimental validation of these properties is recommended for precise applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| CAS Number | 90872-72-3 | Chemical Abstracts Service |

| Appearance | Liquid (Predicted) | Chemical Supplier Data |

| Boiling Point | 256.6 ± 28.0 °C (Predicted) | ChemicalBook |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.01 ± 0.70 (Predicted) | ChemicalBook |

| LogP | 2.09460 (Predicted) | LookChem |

| Canonical SMILES | CC1=NC=C(C=C1)C2CCCN2 | PubChem |

| InChI Key | HHULDGOGAKFHFK-UHFFFAOYSA-N | PubChem |

Synthesis

The synthesis of this compound, or 6-Methylnornicotine, can be achieved through various synthetic routes. One documented method involves the reduction of 6-Methylmyosmine. The following is a general experimental protocol derived from patent literature.

Synthesis of 6-Methylnornicotine from 6-Methylmyosmine

Experimental Protocol:

Reaction Step:

-

Cool a suitable reaction vessel to -20°C.

-

Add a solution of 6-Methylmyosmine in an appropriate solvent.

-

Slowly add a 40% aqueous solution of potassium hydroxide to adjust the pH to 11.

-

Add solid sodium dithionite (Na₂S₂O₄) portion-wise to the reaction mixture.

-

Stir the reaction mixture at 75°C for approximately 6 hours. The reaction progress should be monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).[1]

Work-up and Purification:

-

After the reaction is complete, cool the mixture to 25°C.

-

Filter the mixture to remove any solid impurities.

-

Extract the filtrate with ethyl acetate (e.g., 3 x 3L for a large-scale reaction).

-

Combine the organic phases and wash with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent (ethyl acetate) by distillation under reduced pressure to yield the crude product, this compound.[1]

-

Further purification can be achieved through techniques such as column chromatography or distillation under reduced pressure.

Below is a workflow diagram illustrating the synthesis and purification process.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in public repositories. Researchers are advised to perform their own analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm the identity and purity of the synthesized compound. The expected fragmentation patterns in mass spectrometry would likely involve cleavage of the pyrrolidine ring and the bond connecting the two ring systems.

Biological Activity and Mechanism of Action

As a structural analog of nicotine, the primary biological target of this compound is expected to be the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine and its analogs act as agonists at nAChRs, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. The diverse subtypes of nAChRs (e.g., α4β2, α7) exhibit different affinities and functional responses to various ligands.

The anticipated signaling pathway upon activation of nAChRs by an agonist like this compound is depicted in the following diagram.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for several areas of research:

-

Probing nAChR Structure and Function: As a specific ligand, it can be used to investigate the binding pockets and allosteric sites of different nAChR subtypes.

-

Development of Novel Therapeutics: Modifications of this scaffold could lead to the development of selective nAChR modulators for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

-

Lead Compound for Insecticide Development: Given that nAChRs are the target of neonicotinoid insecticides, this compound could serve as a lead for the development of new pest control agents.

Conclusion

This compound is a compound with significant potential in neuropharmacology and medicinal chemistry. While detailed experimental data is somewhat limited in publicly accessible sources, the available information on its synthesis and its relationship to nicotine provide a strong foundation for further research. The protocols and data presented in this guide are intended to support scientists and researchers in their exploration of this promising molecule and its potential applications. It is strongly recommended that all synthesized batches of this compound be thoroughly characterized analytically to confirm their identity and purity before use in biological assays.

References

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by synonyms such as 6-Methyl Nornicotine, is a nicotine analog of significant interest in medicinal chemistry and pharmacology.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and a pyrrolidine ring, bears a close resemblance to nicotine, suggesting potential interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).[2] The presence of the methyl group on the pyridine ring can enhance its lipophilicity, potentially influencing its biological activity and solubility.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of this compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with a well-defined molecular architecture. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Methyl Nornicotine, 6-Methylnornicotine |

| CAS Number | 90872-72-3[3][4] |

| Molecular Formula | C₁₀H₁₄N₂[3][4] |

| Molecular Weight | 162.23 g/mol [4] |

| SMILES | Cc1ccc(cn1)C1CCCN1[2] |

| InChI | InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3[3] |

Physicochemical Data

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted from computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Color | Colorless to pale yellow | [5] |

| Boiling Point | 260 °C (Predicted) | [5] |

| Density | 1.0737 g/cm³ at 20 °C | [5] |

| Solubility | Soluble in chloroform and methanol. Miscible with water, alcohol, ether, petroleum ether, kerosene, and oils. | [6],[5] |

| pKa (conjugate acid) | 8.01 ± 0.70 (Predicted) | [6] |

| LogP | 0.17 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a patented synthetic method.

Synthesis of (+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

This synthesis involves the reaction of 6-Methyl Nornicotine with formaldehyde.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 295g of this compound in 600ml of methanol.

-

Addition of Reagent: Add 127g of paraformaldehyde to the solution.

-

Reaction Conditions: Heat the mixture to 50°C.

-

Monitoring: Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete after 7 hours.

-

Work-up: After the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

-

Purification: The crude product, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is then purified. Add 500ml of an 18% aqueous hydrochloric acid solution and extract twice with 600ml of petroleum ether. Retain the aqueous phase.

-

Basification and Extraction: Cool the aqueous phase to -15°C and add solid sodium hydroxide to adjust the pH to 12. Extract the aqueous phase three times with 1L of ethyl acetate.

-

Washing and Drying: Wash the combined organic phases twice with 1L of saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.

-

Final Isolation: Recover the ethyl acetate by distillation under reduced pressure at 40°C. The resulting product is then purified by vacuum distillation at 0.95 Mpa and 140°C to yield pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.[7]

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.[8] Its biological effects are primarily mediated through its interaction with these receptors.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a nicotine analog, this compound binds to and activates nAChRs. This activation leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The specific downstream effects depend on the subtype of nAChR and the type of neuron being stimulated.

Downstream Signaling Pathways

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The influx of calcium is a critical second messenger that can trigger multiple downstream pathways.

-

PI3K-Akt Pathway: The increase in intracellular calcium can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and synaptic plasticity.

-

cAMP-PKA Pathway: Nicotinic acetylcholine receptor activation, particularly of the α7 subtype, has been shown to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This pathway is involved in the modulation of synaptic transmission and has been linked to cognitive functions.

Signaling Pathway of nAChR Activation:

Experimental Protocols for Biological Evaluation

In Vitro: Nicotinic Acetylcholine Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to nAChRs using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Rat brain membrane homogenates or cell lines expressing specific nAChR subtypes.

-

Radioligand: [³H]-Nicotine or another suitable high-affinity nAChR radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., unlabeled nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the receptor source by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + [³H]-Radioligand.

-

Non-specific Binding: Membrane preparation + [³H]-Radioligand + high concentration of unlabeled ligand.

-

Competitive Binding: Membrane preparation + [³H]-Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for nAChR Binding Assay:

In Vivo: Assessment of Thermoregulatory and Reinforcing Effects in Rats

This protocol describes an in vivo study to compare the effects of 6-Methylnicotine (6-MN) and nicotine in middle-aged female rats with a history of nicotine vapor self-administration.[9]

Animals:

-

Middle-aged female Wistar rats with a history of nicotine vapor self-administration.

Experimental Procedures:

-

Thermoregulation Assessment:

-

Locomotor Activity:

-

Following injection, place the rats in an open-field apparatus equipped with activity monitors.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) to assess any stimulant or sedative effects.

-

-

Nociception Assay:

-

Utilize a hot-plate or tail-flick test to evaluate the nociceptive effects of the compounds.

-

Measure the latency to response to a thermal stimulus after drug administration.

-

-

Vapor Self-Administration:

Data Analysis:

-

Compare the effects of 6-MN and nicotine on rectal temperature, locomotor activity, nociceptive responses, and self-administration behavior using appropriate statistical analyses (e.g., ANOVA, t-tests).[9]

Conclusion

This compound is a nicotine analog with potent activity as a nicotinic acetylcholine receptor agonist. Its synthesis has been established, and its biological activity is characterized by the activation of nAChRs and their downstream signaling pathways. Further research into its specific nAChR subtype selectivity, pharmacokinetic profile, and long-term physiological effects will be crucial for fully understanding its therapeutic potential and toxicological profile. The experimental protocols provided in this guide offer a framework for the continued investigation of this intriguing molecule.

References

- 1. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 2. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]

- 3. 6-Methyl Nornicotine | CAS 90872-72-3 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+/-)-6-Methylnicotine | 101540-79-8 [chemicalbook.com]

- 7. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Methyl nicotine and nicotine have similar thermoregulatory and reinforcing effects in middle aged female rats with a history of nicotine vapor self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (C10H14N2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, with the chemical formula C10H14N2, is a heterocyclic organic compound and a structural analog of nornicotine. Also known as 6-methylnornicotine, this compound holds significant interest for researchers in medicinal chemistry and drug development due to its potential interactions with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, with a focus on experimental protocols and data to support further research and development.

Chemical and Physical Properties

This compound is a derivative of pyridine and pyrrolidine, two common nitrogen-containing heterocyclic rings. The presence of a methyl group on the pyridine ring and a pyrrolidinyl group creates a chiral center, leading to the existence of enantiomers. Its molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C10H14N2 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 90872-72-3 | [1] |

| Appearance | Not explicitly stated, but related nicotine analogs are often liquids at room temperature. | |

| LogP | 2.14330 | [4] |

| Boiling Point | 269.4ºC at 760 mmHg | [4] |

| Melting Point | 65-70ºC | [4] |

| Index of Refraction | 1.532 | [4] |

| Density | 1.023g/cm3 | [4] |

Synthesis

Experimental Protocol: Synthesis of this compound

This synthesis involves a multi-step process that starts from commercially available precursors. A plausible synthetic approach involves the formation of a precursor which is then cyclized and reduced to yield the final product.

One reported method involves the following key transformation:

-

Reduction of a precursor: A precursor containing the pyridine and a protected pyrrolidine ring is subjected to a reduction reaction. For instance, a compound with a double bond in the pyrrolidine ring precursor can be reduced.[5]

A specific, albeit non-peer-reviewed, protocol is as follows: [5]

-

Reaction Setup: In a suitable reaction vessel, dissolve the precursor, 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, in an appropriate solvent.

-

Reduction: Cool the solution to -20°C.

-

pH Adjustment: Add a 40% aqueous solution of potassium hydroxide to adjust the pH to 11.

-

Reducing Agent Addition: Add solid sodium dithionite (570g mentioned in a large-scale synthesis) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at 75°C for 6 hours, monitoring the completion of the reaction by a suitable analytical method such as LC-MS.

-

Work-up:

-

Cool the reaction mixture to 25°C.

-

Filter any solid impurities and retain the filtrate.

-

Extract the filtrate with ethyl acetate (e.g., sequentially with 3L, 2L, and 1L for a large batch).

-

Combine the organic phases.

-

Wash the combined organic phase twice with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain this compound.[5]

-

It is crucial to adapt the scale and specific reagents based on laboratory safety standards and availability.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structures of similar compounds, the expected spectral characteristics can be predicted. For definitive identification, experimental data should be acquired.

1H and 13C NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The 13C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

-

1H NMR (Predicted): Signals for the aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-8.5 ppm). The protons on the pyrrolidinyl ring would be in the aliphatic region (δ 1.5-4.0 ppm), and the methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

-

13C NMR (Predicted): The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons of the pyrrolidinyl ring and the methyl group would be found in the aliphatic region (δ 15-60 ppm).

Mass Spectrometry

The mass spectrum of this compound should show a molecular ion peak (M+) corresponding to its molecular weight of 162.23 g/mol . Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring. The NIST WebBook provides a mass spectrum for the isomeric compound, 2-(1-methyl-2-pyrrolidinyl)-pyridine, which shows a prominent base peak at m/z 84, corresponding to the N-methylpyrrolidinyl cation, and a molecular ion peak at m/z 162.[6] A similar fragmentation pattern could be anticipated for this compound.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching vibrations from the pyridine ring, and N-H stretching from the secondary amine in the pyrrolidine ring.

Biological Activity and Mechanism of Action

As a nicotine analog, this compound is presumed to exert its biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric structures composed of various subunits, with the most abundant subtypes in the brain being α4β2 and α7.[2][3] The specific subunit composition determines the pharmacological and physiological properties of the receptor. Nicotine and its analogs bind to the interface between subunits, inducing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+).[7] This influx depolarizes the cell membrane and triggers downstream signaling events.

Quantitative data on the binding affinity of this compound for specific nAChR subtypes is limited in publicly available literature. However, studies on related nicotinoids suggest that small structural modifications can significantly alter binding affinity and selectivity for different nAChR subtypes.[8][9]

Downstream Signaling Pathways

The activation of nAChRs initiates a cascade of intracellular signaling pathways. The influx of calcium is a key event that can activate various downstream effectors.

dot

Caption: Simplified nAChR agonist signaling cascade.

Key signaling pathways activated downstream of nAChR activation include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and neuroprotection.[2]

-

Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.[10]

The specific downstream effects of this compound binding to different nAChR subtypes would require further investigation.

Experimental Protocols for Biological Assays

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for different nAChR subtypes.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs, or [¹²⁵I]α-bungarotoxin for α7 nAChRs) for binding to the receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the nAChR subtype of interest.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

dot

Caption: General workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or partial agonist at nAChRs.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Principle: This electrophysiological technique measures the ion current flowing through the nAChR channel in response to the application of the test compound.

Protocol:

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits and allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

-

Data Acquisition: Record the current responses at a fixed holding potential.

-

Data Analysis: Plot the current amplitude as a function of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).[11]

2. Calcium Imaging:

Principle: This assay measures changes in intracellular calcium concentration upon nAChR activation using a fluorescent calcium indicator.

Protocol:

-

Cell Culture: Culture cells expressing the nAChR subtype of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the change in fluorescence as a function of the compound concentration to determine the EC50.[12]

Conclusion

This compound is a nicotine analog with the potential to modulate the activity of nicotinic acetylcholine receptors. This technical guide has provided an overview of its chemical properties, synthesis, and known biological activities. The detailed experimental protocols for synthesis and biological characterization are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific interactions of this compound with different nAChR subtypes and its downstream signaling effects is warranted to fully elucidate its therapeutic potential. The data and methodologies presented herein provide a solid foundation for future studies aimed at developing novel therapeutics targeting the nAChR system.

References

- 1. scbt.com [scbt.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methylnornicotine | CAS#:90872-72-3 | Chemsrc [chemsrc.com]

- 5. 6-Methyl Nornicotine synthesis - chemicalbook [chemicalbook.com]

- 6. Pyridine, 2-(1-methyl-2-pyrrolidinyl)- [webbook.nist.gov]

- 7. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. | Semantic Scholar [semanticscholar.org]

- 10. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 11. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also widely known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound and a structural analog of nicotine. Its chemical structure, featuring a pyridine ring linked to a pyrrolidine ring, places it within the class of nicotinoid compounds. The pyrrolidine ring contains a chiral center at the C2 position, meaning the compound can exist as (S)- and (R)-enantiomers or as a racemic mixture.

This molecule is of significant interest in medicinal chemistry and pharmacology due to its structural similarity to nicotine, the primary psychoactive component in tobacco. As such, it is presumed to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various conditions, including neurodegenerative diseases, pain, inflammation, and addiction.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacology of this compound, intended for professionals in drug discovery and development.

Chemical and Physical Properties

The formal IUPAC name for the compound is This compound . Due to the chiral center, the specific stereoisomer should be designated, e.g., (S)-2-methyl-5-(pyrrolidin-2-yl)pyridine. The racemic form is often referred to as (±)-6-Methylnornicotine.

Physicochemical Data

The following table summarizes the key physicochemical properties for the racemic form of this compound, commonly referred to as 6-Methylnornicotine.

| Property | Value | Reference / Note |

| CAS Number | 90872-72-3 | Racemic Mixture[2] |

| Molecular Formula | C₁₀H₁₄N₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 269.4 °C at 760 mmHg | Predicted |

| Melting Point | 65-70 °C | |

| Density | 1.023 g/cm³ | Predicted |

| LogP | 2.14 | Predicted |

| pKa | Not available | - |

Spectral Data (Predicted)

| Data Type | Expected Characteristics |

| ¹H NMR | - Pyridine Ring Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 of the pyridine ring will likely be a singlet or a narrow doublet. - Pyrrolidine Ring Protons: Aliphatic signals (δ 1.5-4.0 ppm). The proton at the C2 chiral center will be a multiplet. - Methyl Group Protons: A singlet at approximately δ 2.5 ppm.[5] |

| ¹³C NMR | - Pyridine Ring Carbons: Resonances in the downfield region (δ 120-160 ppm). - Pyrrolidine Ring Carbons: Aliphatic carbon signals (δ 25-60 ppm). - Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 162. - Major Fragments: Fragmentation is expected to occur at the C-C bond between the two rings, leading to a prominent fragment corresponding to the methyl-pyridyl moiety (m/z = 93) or the protonated pyrrolidine ring (m/z = 70). |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway. A common strategy involves the construction of the substituted pyridine core followed by the formation and coupling of the pyrrolidine ring. The following protocol is a representative synthesis adapted from patented industrial methods.[6]

Synthesis Workflow

References

In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest in the fields of pharmacology and toxicology. This document details its chemical identity, physicochemical properties, pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist, and relevant toxicological data. Detailed experimental protocols for its analysis and in vitro assessment are also provided, along with a depiction of its primary signaling pathway.

Chemical Identity and Synonyms

The compound with the systematic name this compound is also known by a variety of synonyms. Establishing a clear understanding of these alternative names is crucial for a comprehensive literature search and unambiguous communication within the scientific community.

| Synonym | CAS Number | Reference |

| 6-Methyl Nornicotine | 90872-72-3 | [1] |

| 5-(2-Pyrrolidinyl)-2-picoline | 90872-72-3 | |

| 2-Methyl-5-(2-pyrrolidinyl)pyridine | 90872-72-3 | |

| 2-methyl-5-pyrrolidin-2-ylpyridine | 73325-87-8 | |

| 6-Methylnomicotine | 73325-87-8 | |

| (+/-)-6-METHYLNICOTINE | 101540-79-8 | [2] |

| 1-Methyl-2alpha-(6-methyl-3-pyridinyl)pyrrolidine | 13270-56-9 | [3] |

| 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | 13270-56-9 | [3] |

| 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | 101540-79-8 | [2] |

| This compound hydrochloride | 2055841-62-6 |

Physicochemical and Pharmacological Properties

This compound, often referred to as 6-Methylnicotine (6-MN), is a nicotine analogue.[4] Its chemical and pharmacological properties have been a subject of study, particularly in comparison to nicotine.

| Property | Value/Description | Reference |

| Molecular Formula | C10H14N2 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Purity (typical) | ~98% (racemic mixture) | [5] |

| Pharmacological Activity | Agonist at nicotinic acetylcholine receptors (nAChRs) | [4] |

| Potency Comparison | QSAR computational pharmacology suggests similar potency and binding affinity to (S)-nicotine.[5] Pre-clinical studies suggest 6-MN may be more potent than nicotine.[6] | |

| Aerosol Transfer Efficiency | Similar to nicotine (82.5 ± 2.9 % for 6-MN vs. 85.6 ± 0.6 % for nicotine freebase) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.

Chemical Analysis

Precise and accurate analytical methods are essential for the identification and quantification of this compound in various matrices.

-

Objective: To separate and identify this compound and its related compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Samples are extracted using 5 N NaOH and methyl t-butyl ether.[7]

-

GC Conditions (Representative): [8]

-

Column: Medium polarity column (e.g., Restek Rxi-624Sil MS, 30 m x 0.25 mm i.d., 1.4 µm film thickness).

-

Injector Temperature: 250°C.

-

Split Ratio: 25:1 (can be adjusted).[9]

-

Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[9]

-

Oven Program: Initial temperature of 175°C for 1 minute, ramp at 5°C/min to 180°C, then a fast ramp to 240°C and hold for 1 minute.[9]

-

-

MS Conditions (Representative): [9]

-

Ionization Mode: Electron Ionization (EI).

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Mode: Selective Ion Monitoring (SIM) is recommended for targeted analysis.

-

-

Objective: To quantify this compound.

-

Instrumentation: A UPLC system with a UV detector.

-

Sample Preparation: Samples are prepared in an appropriate solvent, such as a mixture of methanol and acetonitrile.

-

UPLC Conditions (Representative): [10]

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol, acetonitrile, and water (pH 3.2).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 260 nm.

-

In Vitro Toxicology Assays

In vitro toxicology assays are crucial for assessing the potential adverse effects of a compound at the cellular level.

-

Objective: To assess the cytotoxicity of the compound by measuring the viability of cells after exposure.

-

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in dye uptake is correlated with cell death.[11]

-

Procedure (General): [12]

-

Seed cells in a 96-well plate and incubate overnight.

-

Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).

-

Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 0.33% solution) for approximately 2-3 hours.

-

Remove the dye-containing medium and wash the cells.

-

Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from the cells.

-

Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Calculate the percentage of viable cells compared to an untreated control.

-

-

Objective: To evaluate the mutagenic potential of a chemical compound.

-

Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[4][13]

-

Procedure (General): [13]

-

Prepare a mixture containing the Salmonella tester strain, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) to assess metabolically activated mutagens.

-

Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48 hours.

-

Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.

-

Pharmacological Assays

-

Objective: To determine the binding affinity (Ki) of this compound to specific nAChR subtypes.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

-

Procedure (General for α4β2 nAChR): [14][15]

-

Receptor Source: Rat brain tissue homogenate (cortex is rich in α4β2 nAChRs).

-

Radioligand: [³H]Cytisine or [¹²⁵I]-Epibatidine.

-

Incubation: Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathway

As an agonist of nicotinic acetylcholine receptors, this compound is expected to activate downstream signaling pathways similar to acetylcholine and nicotine. The primary mechanism involves the direct binding to the receptor, leading to a conformational change and the opening of the ion channel.

Caption: Agonist binding to nAChR, ion influx, and downstream signaling.

Upon binding of this compound to the nAChR, the receptor's ion channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[16] The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[16][17]

Conclusion

This compound and its synonyms, particularly 6-Methylnicotine, represent a class of pharmacologically active compounds with a mechanism of action centered on the nicotinic acetylcholine receptors. This guide has provided a foundational understanding of its chemical nature, analytical methodologies for its characterization, and insights into its biological effects. The provided experimental protocols serve as a starting point for researchers, and the depicted signaling pathway offers a framework for understanding its molecular mechanism of action. Further research is warranted to fully elucidate the quantitative pharmacological profile and the complete toxicological implications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. criver.com [criver.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]

- 6. atsjournals.org [atsjournals.org]

- 7. "Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed " by James F. Pankow, Wentai Luo et al. [pdxscholar.library.pdx.edu]

- 8. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. qualitybiological.com [qualitybiological.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-Methyl Nornicotine: A Technical Guide to a Nornicotine Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity and available information for 6-Methyl Nornicotine. An extensive review of scientific literature and chemical databases reveals that while this compound is chemically defined, it is frequently confused with the more extensively studied analog, 6-Methylnicotine. This document aims to clarify the distinction between these two molecules and presents the currently available data for 6-Methyl Nornicotine.

Nomenclature and Chemical Identification

6-Methyl Nornicotine is a derivative of nornicotine, which is an alkaloid found in tobacco plants and a metabolite of nicotine.[1][2] The key structural feature of nornicotine is the absence of a methyl group on the pyrrolidine nitrogen, which is present in nicotine.[1][2] In 6-Methyl Nornicotine, a methyl group is added to the 6th position of the pyridine ring of the nornicotine structure.

This is in stark contrast to 6-Methylnicotine , which is a derivative of nicotine and thus possesses a methyl group on both the pyridine ring and the pyrrolidine nitrogen. This structural difference results in a different molecular formula, molecular weight, and CAS number, highlighting that they are distinct chemical entities.

Below is a table summarizing the key chemical identifiers for 6-Methyl Nornicotine.

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | [3] |

| Synonyms | 5-(2-Pyrrolidinyl)-2-picoline; Pyridine, 2-methyl-5-(2-pyrrolidinyl)-; 2-Picoline, 5-(2-pyrrolidinyl)- | [3][4] |

| CAS Number | 90872-72-3 | [3][5][6][7] |

| Molecular Formula | C10H14N2 | [3][5][6] |

| Molecular Weight | 162.23 g/mol | [3][5][6] |

Distinguishing 6-Methyl Nornicotine from 6-Methylnicotine

The primary source of confusion in the available literature is the similar nomenclature of 6-Methyl Nornicotine and 6-Methylnicotine. The following diagram illustrates the structural relationship and key differences between nicotine, nornicotine, 6-Methyl Nornicotine, and 6-Methylnicotine.

References

- 1. mdpi.com [mdpi.com]

- 2. parchem.com [parchem.com]

- 3. Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 4. scbt.com [scbt.com]

- 5. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (6-Methyl Nornicotine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-Methyl Nornicotine, is a nicotine analog that has garnered recent attention due to its emergence in next-generation nicotine products. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and biological activity. Detailed experimental protocols for its synthesis are provided, along with a summary of relevant quantitative data. Furthermore, this guide visualizes the key synthetic pathway and the primary signaling cascade it is presumed to activate, the nicotinic acetylcholine receptor (nAChR) pathway, to facilitate a deeper understanding for research and development purposes.

Discovery and History

The history of this compound is intrinsically linked to the broader research into nicotine analogs. Initial interest in such compounds was driven by the tobacco industry's efforts to understand the pharmacology of nicotine and to potentially develop analogs with different physiological effects.[1] This research aimed to separate the central and peripheral effects of nicotine.[1]

More recently, this compound and its N-methylated derivative, 6-methylnicotine, have moved from a research curiosity to a compound of public health interest. Its appearance as a nicotine substitute in commercial e-cigarette products and pouches has highlighted a potential route to circumvent regulations tied specifically to tobacco-derived nicotine.[1][2] While claimed by some manufacturers to be a "safer" alternative to nicotine, preliminary studies on its N-methylated analog suggest it may present its own toxicological concerns.[3]

The (S)-enantiomer of 6-methylnicotine is reported to be more potent than the (R)-isomer.[4] The presence of this compound has been detected at low levels in tobacco and tobacco products, suggesting it may be a naturally formed tobacco alkaloid.[2]

Synthesis

The synthesis of this compound can be achieved as a key intermediate in the synthesis of its N-methylated analog, 6-methylnicotine. A multi-step synthetic route has been described, starting from commercially available precursors.[5][6][7]

Synthetic Workflow

The overall synthetic process involves the formation of the pyrrolidinone ring, followed by reduction and cyclization to yield the target molecule.

Experimental Protocols

The following protocols are adapted from a patented synthesis of 6-methylnicotine, where this compound is a key intermediate.[5][6][7]

Step 1: Ester Condensation

-

Reactants: 6-Methyl nicotinate, γ-butyrolactone, Sodium Hydride (NaH).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve γ-butyrolactone in DMF and cool the solution to 0°C.

-

Stir for 10 minutes and add NaH in portions over a period of 30 minutes.

-

Add 6-methyl nicotinate to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction yields the initial condensed intermediate.

-

Step 2: Ring Opening, Reduction, Halogenation, and Cyclization

A detailed, step-by-step protocol for the subsequent transformations is outlined in the patent literature.[5] A general overview of the process leading to this compound is as follows:

-

The initial condensed product undergoes a ring-opening reaction.

-

This is followed by a reduction step.

-

The resulting intermediate is then halogenated (e.g., using a chlorinating or brominating agent).

-

The final step involves an amination and subsequent ring closure to form the pyrrolidine ring.

-

The reaction mixture is cooled to -20°C, and the pH is adjusted to 11 using a 40% potassium hydroxide solution.

-

Solid sodium dithionite is added, and the reaction is stirred at 75°C for 6 hours, with completion monitored by LC-MS.

-

After cooling and filtration, the product is extracted with ethyl acetate.

-

The organic phases are combined, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.[7]

Quantitative Data

The following table summarizes the quantitative data for the overall synthesis of the N-methylated analog, which includes the formation of this compound as a crucial step.

| Parameter | Value | Reference |

| Overall Yield | ≥ 40% | [5] |

| Purity (GC) | ≥ 98% | [5] |

| Total Yield (from 6-methylnicotinic acid methyl ester) | 58.78% (racemic mixture) | [6] |

| GC Purity of final N-methylated product | 99.3% (racemic mixture) | [6] |

Biological Activity and Signaling Pathway

The biological activity of this compound is expected to be similar to its N-methylated counterpart, 6-methylnicotine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself exhibits a high affinity for the α6 and α7 subunits of nAChRs.[8] Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the activation of downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The activation of nAChRs initiates a complex signaling cascade that can influence cell survival, proliferation, and neurotransmitter release.

Studies on the N-methylated analog, 6-methylnicotine, have shown that it can induce the production of reactive oxygen species (ROS) and exhibit cytotoxicity in human bronchial epithelial cells at levels greater than nicotine.[3] This suggests that while the primary target is the nAChR, the downstream consequences may differ from those of nicotine.

Conclusion

This compound is a synthetic nicotine analog with a history rooted in industrial research that has recently become relevant to public health. Its synthesis is achievable through multi-step chemical processes, and its biological activity is centered on the activation of nicotinic acetylcholine receptors. The information provided in this guide is intended to serve as a foundational resource for researchers and drug development professionals working on or encountering this compound. Further investigation into the specific pharmacology and toxicology of this compound is warranted, particularly concerning its individual enantiomers.

References

- 1. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nornicotine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

In-Depth Technical Guide: Potential Pharmacological Effects of 2-Methyl-5-(pyrrolidin-2-yl)pyridine (6-Methylnicotine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a synthetic nicotine analog commonly known as 6-Methylnicotine (6-MN). This document synthesizes available preclinical data on its interaction with nicotinic acetylcholine receptors (nAChRs), its in vivo behavioral effects, and its toxicological profile. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and workflows are visualized. The presented data indicates that 6-MN is a potent nicotinic agonist with a pharmacological and toxicological profile that suggests greater potency and toxicity compared to nicotine.

Introduction

This compound, or 6-Methylnicotine (6-MN), is a structural analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1] As a synthetic compound, it has recently gained attention in the context of its use in electronic cigarette products.[2] The structural modification of the nicotine scaffold raises significant interest in its pharmacological profile, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial mediators of nicotine's central and peripheral effects. This guide aims to provide a detailed technical summary of the known pharmacological properties of 6-MN to inform further research and drug development efforts.

Pharmacodynamics

The primary pharmacological target of 6-MN, like nicotine, is the family of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.

Receptor Binding Affinity

In vitro binding studies are crucial for determining the affinity of a ligand for its receptor. For 6-MN, radioligand displacement assays have been employed to quantify its binding affinity for nAChRs, particularly the high-affinity α4β2 subtype, which is strongly implicated in the rewarding and addictive properties of nicotine.

Table 1: Quantitative Data on Receptor Binding and In Vivo Potency of 6-Methylnicotine

| Parameter | Value | Species/System | Notes |

| Receptor Binding | |||

| Ki (α4β2 nAChR) | 1.8 nM | Rat Brain Membranes | Comparable to (S)-nicotine (Ki = 1.26 - 2 nM) in the same study.[3] |

| [3H]nicotine Displacement | 3 times more potent than (S)-nicotine | Rat Brain Membranes | Indicates a higher affinity for nicotinic binding sites.[2] |

| In Vivo Potency | |||

| Prostration Behavior | 5 times more potent than (S)-nicotine | Rat | A measure of central nicotinic effects.[2] |

| LD50 | 1.5 to 3 times lower than (S)-nicotine | Rat | Suggests greater toxicity.[2] |

Signaling Pathways

As a nicotinic agonist, 6-MN is expected to activate nAChRs, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and the release of various neurotransmitters, including dopamine, serotonin, and glutamate. The activation of α4β2 nAChRs in the ventral tegmental area (VTA) is a key event in the reinforcing effects of nicotine, leading to dopamine release in the nucleus accumbens.

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(pyrrolidin-2-yl)pyridine and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their structural similarity to nicotine and their activity as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, cognition, and addiction, making them attractive targets for drug discovery. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, with a focus on their synthesis, chemical properties, and biological activity. Detailed experimental protocols for synthesis and key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise overview for researchers in the field.

Chemical Properties and Synthesis

This compound, also known as 6-methylnornicotine, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a pyrrolidine ring. The presence of a chiral center at the 2-position of the pyrrolidine ring results in two enantiomers, (S) and (R), which can exhibit different biological activities. Its N-methylated counterpart is commonly known as 6-methylnicotine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its N-methylated analog is presented in Table 1.

| Property | This compound | 6-Methylnicotine ((S)-enantiomer) |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₁H₁₆N₂ |

| Molecular Weight | 162.23 g/mol | 176.26 g/mol |

| CAS Number | 73325-87-8 (unspecified stereochemistry) | 13270-56-9 |

| Predicted pKa | Not available | 8.01 ± 0.70 |

| Predicted XLogP3 | Not available | 1.6 |

Synthesis

The synthesis of this compound and its N-methylated analog, 6-methylnicotine, can be achieved through a multi-step synthetic route. A general and adaptable synthesis for 6-methylnicotine has been reported, starting from commercially available 6-methyl nicotinate and gamma-butyrolactone.[1][2] This can be adapted to produce the non-methylated target compound by omitting the final N-methylation step.

A representative multi-step synthesis of 6-methylnicotine is outlined below.

Step 1: Ester Condensation

-

Dissolve γ-butyrolactone (9.3 mmol) in 150 ml of N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C and stir for 10 minutes.

-

Add NaH (9.9 mmol) in batches and allow the reaction to proceed for 30 minutes.

-

Add methyl 6-methylnicotinate (6.6 mmol) and allow the reaction to warm to room temperature.

-

Stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) to obtain compound I.

Step 2: Ring Opening and Decarboxylation

-

Add a small amount of 5% w/w dilute hydrochloric acid to compound I until no further gas evolution is observed.

-

Add 20 ml of concentrated hydrochloric acid and 20 ml of 1,4-dioxane.

-

Heat the mixture to 95°C and react for 5 hours, monitoring for the complete consumption of compound I by TLC.

-

Cool the reaction to room temperature and adjust the pH to 9 with a 50% NaOH solution in an ice bath.

-

Extract the product, combine the organic phases, and concentrate to dryness to yield compound II.

Step 3: Reduction

-

Dissolve compound II in 20 ml of methanol.

-

Add sodium borohydride (250 mg) and react at -10°C for 2 hours to yield compound III.

Step 4: Halogenation

-

Subject compound III to a halogenating agent (e.g., SOCl₂ or PBr₃) to produce the corresponding halo-intermediate (Compound IV). Detailed conditions for this step were not fully described in the source but are standard procedures in organic synthesis.

Step 5: Amination and Ring Closure

-

React compound IV with an amine source to facilitate ring closure and formation of the pyrrolidine ring, yielding 6-methylnornicotine.

-

For the synthesis of 6-methylnicotine, a subsequent N-methylation step is required.

Caption: Synthetic workflow for this compound.

Biological Activity at Nicotinic Acetylcholine Receptors

The primary biological targets of this compound and its analogs are the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The diverse subtypes of nAChRs, such as α4β2 and α7, mediate distinct physiological effects.

Quantitative Biological Data

A "methyl scan" of the pyrrolidine ring of nicotine has provided valuable insights into the structure-activity relationships of methylated nicotine analogs at α4β2 and α7 nAChR subtypes. The data from this study, including binding affinities (Ki) and functional potencies (EC₅₀), are summarized in Table 2. It is important to note that while data for the exact title compound is not explicitly listed in this specific study, the data for closely related analogs provide a strong indication of its likely activity profile. For instance, 6-methylnicotine (N-methylated analog) shows significant activity. The activity of nornicotine analogs has also been investigated, showing that the N-demethylated compounds can retain significant affinity and efficacy.[3]

Table 2: Biological Activity of Methylated Nicotine Analogs at nAChR Subtypes

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) |

| Nicotine | α4β2 | 1.3 ± 0.2 | 2.2 ± 0.3 |

| α7 | 1100 ± 100 | 11 ± 1 | |

| 6-Methylnicotine | α4β2 | Data not available | Data not available |

| α7 | Data not available | Data not available | |

| Nornicotine | α7 | - | ~17 |

Data for nicotine and nornicotine are provided for comparison. While specific Ki and EC₅₀ values for 6-methylnicotine were not found in the primary sources reviewed, it is reported to have higher activity at nAChRs compared to nicotine.[4]

A separate study on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities at nAChRs, with Ki values in the picomolar range.[5][6] This highlights the potential for potent nAChR ligands based on the this compound scaffold.

Signaling Pathways

Activation of nAChRs by agonists like this compound leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which can trigger a variety of downstream signaling events. In neurons, this depolarization can lead to the opening of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels. The rise in intracellular calcium is a key second messenger that can initiate a cascade of events, including the release of neurotransmitters like dopamine. The modulation of dopamine release in brain regions such as the nucleus accumbens is a key mechanism underlying the rewarding and addictive properties of nicotinic agonists.

Caption: nAChR signaling pathway activated by agonists.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol: [³H]-Epibatidine Binding Assay for α4β2 nAChRs

-

Cell Culture: Use human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2).

-

Membrane Preparation: Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-epibatidine), and various concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 4 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate the ion channel of the nAChR and is used to determine the functional potency (EC₅₀) and efficacy of an agonist.

Protocol: Functional Characterization using Xenopus Oocytes

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired nAChR subunits (e.g., α7 or α4 and β2).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a control solution followed by solutions containing increasing concentrations of the test compound.

-

Current Recording: Record the inward current elicited by the application of the agonist.

-

Data Analysis: Plot the peak current response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (I_max).

Conclusion

This compound and its analogs are a promising class of compounds for the development of novel therapeutics targeting nicotinic acetylcholine receptors. Their structural similarity to nicotine provides a valuable starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this chemical scaffold. Future research should focus on the enantioselective synthesis and detailed pharmacological characterization of individual stereoisomers, as well as in vivo studies to assess their efficacy in models of neurological and psychiatric disorders. The continued investigation of these compounds may lead to the discovery of new drug candidates with improved therapeutic profiles for a range of unmet medical needs.

References

- 1. osti.gov [osti.gov]

- 2. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]